Product packaging for 4-Cyano-2-fluoro-biphenyl(Cat. No.:CAS No. 93129-69-2)

4-Cyano-2-fluoro-biphenyl

Cat. No.: B1614449
CAS No.: 93129-69-2
M. Wt: 197.21 g/mol
InChI Key: IBMLGDKPIPQNME-UHFFFAOYSA-N
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Description

4-Cyano-2-fluoro-biphenyl (CAS 93129-69-2) is a high-value biphenyl derivative with the molecular formula C₁₃H₈FN and a molecular weight of 197.21 g/mol. This compound serves as a critical chemical intermediate and building block in advanced medicinal chemistry and drug discovery research, particularly in the development of novel anti-HIV agents. Its primary research value lies in its role as a key precursor in the synthesis of biphenyl-substituted Diarylpyrimidines (DAPYs), a class of potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . The biphenyl core, functionalized with cyano and fluoro groups, is strategically designed to enhance interactions with the hydrophobic NNRTI-binding pocket (NNIBP) of HIV-1 reverse transcriptase. Incorporating this fragment into drug candidates facilitates crucial π–π stacking and hydrophobic interactions with amino acid residues like Y181, Y188, F227, and W229, contributing to improved potency and broad-spectrum activity against wild-type and clinically relevant drug-resistant HIV-1 strains (such as K103N, Y181C, and E138K) . Researchers utilize molecular hybridization strategies, where the this compound moiety is coupled with other pharmacophores to develop new scaffolds with enhanced antiviral efficacy and reduced cytotoxicity . The fluorine atom is often introduced to boost metabolic stability, while the cyano group acts as a bioisostere, capable of forming targeted interactions within the enzyme pocket . This product is provided for Research Use Only. It is strictly intended for industrial applications or scientific research and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with care, referring to the material safety data sheet (MSDS) for safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8FN B1614449 4-Cyano-2-fluoro-biphenyl CAS No. 93129-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMLGDKPIPQNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650150
Record name 2-Fluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93129-69-2
Record name 2-Fluoro[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Cyano 2 Fluoro Biphenyl and Its Structural Analogues

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision. The Suzuki-Miyaura coupling is a prominent example and a key method for synthesizing fluorinated biphenyls. mdpi.comgre.ac.uk

Palladium-Catalyzed Suzuki-Miyaura Coupling for Fluorinated Biphenyl (B1667301) Scaffolds

The Suzuki-Miyaura coupling is a versatile and widely used reaction for creating biphenyl derivatives. mdpi.comgre.ac.uk It involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. researchgate.net This method is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the necessary reagents. acs.org The synthesis of fluorinated biphenyls, such as 4-cyano-2-fluoro-biphenyl, presents unique challenges due to the electronic properties of the fluorine substituents. acs.orgnih.gov

Arylboronic acids are crucial components in Suzuki-Miyaura coupling reactions. gre.ac.uk For the synthesis of this compound, a key precursor is (4-cyano-2-fluorophenyl)boronic acid. The stability and reactivity of these boronic acids are critical for successful coupling. acs.org Research has shown that the choice of the boronic acid or its ester derivative, such as a pinacol (B44631) ester, can significantly influence the reaction's outcome. gre.ac.uk The synthesis of these precursors often involves the reaction of an organometallic compound (derived from an aryl halide) with a borate (B1201080) ester. gre.ac.uk The presence of fluorine atoms can affect the acidity and stability of the boronic acid, sometimes leading to side reactions like protodeboronation. acs.orgresearchgate.net

Table 1: Examples of Arylboronic Acid Precursors in Suzuki-Miyaura Coupling

Arylboronic Acid/EsterCoupling PartnerProductReference
(4-Cyano-2-fluorophenyl)boronic acidAryl HalideThis compoundN/A
Phenylboronic acid1-Bromo-4-fluorobenzene4-Fluorobiphenyl mdpi.com
4-Fluorophenylboronic acid1-Bromo-2-fluorobenzene2,4'-Difluorobiphenyl mdpi.com
(4-Formylphenyl)boronic acid1-Bromo-4-fluorobenzene4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde thieme-connect.de

This table is for illustrative purposes and may not represent the exact synthesis of this compound but demonstrates the principle of Suzuki-Miyaura coupling for related structures.

The other key reactant in the Suzuki-Miyaura coupling is an aryl halide. For the synthesis of this compound, this would typically be a halogenated benzonitrile (B105546), such as 4-bromo-2-fluorobenzonitrile, or a halogenated biphenyl. The reactivity of the halide (I > Br > Cl) plays a significant role in the reaction's efficiency. google.com The presence of the electron-withdrawing cyano and fluoro groups on the benzonitrile ring can influence the oxidative addition step in the catalytic cycle. acs.orgnih.gov Selective coupling at a specific halogen site is also a critical consideration when multiple halogens are present on the substrate. acs.org

The success of the Suzuki-Miyaura coupling heavily relies on the optimization of the catalytic system and reaction conditions. acs.orgnih.gov This includes the choice of the palladium catalyst, the supporting ligand, the base, and the solvent. mdpi.comthieme-connect.de For challenging couplings involving electron-poor substrates like fluorinated benzonitriles, specialized ligands such as bulky phosphines or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst activity and stability. nih.govthieme-connect.de The base is crucial for the transmetalation step, with common choices including carbonates, phosphates, and hydroxides. acs.org The reaction temperature and time are also critical parameters that need to be fine-tuned to maximize the yield of the desired biphenyl product and minimize side reactions. mdpi.comthieme-connect.de Heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, are also being explored as more sustainable and recyclable alternatives to homogeneous systems. mdpi.com

Table 2: Typical Reaction Parameters for Suzuki-Miyaura Coupling

ParameterTypical ConditionsPurposeReference
CatalystPd(OAc)₂, Pd(PPh₃)₄, Pd/CFacilitates the cross-coupling reaction mdpi.comthieme-connect.de
LigandPhosphines (e.g., PPh₃), NHCsStabilizes and activates the catalyst nih.govthieme-connect.de
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Promotes the transmetalation step acs.org
SolventToluene, Dioxane, DMFSolubilizes reactants and catalyst mdpi.comthieme-connect.de
TemperatureRoom Temperature to 120 °CProvides energy for the reaction to proceed mdpi.comthieme-connect.de

This table provides a general overview of conditions; specific reactions require individual optimization.

Copper-Mediated Aryl Coupling Reactions

While palladium catalysis is dominant, copper-mediated reactions, often referred to as Ullmann-type couplings, represent an older but still relevant method for forming biaryl linkages. researchgate.netnih.gov These reactions are particularly useful for certain substrates and can sometimes offer a more cost-effective alternative to palladium.

One approach to forming biphenyls involves the diazotization of an aromatic amine, followed by a copper-catalyzed or -mediated coupling with another aromatic compound. google.comthieme.de In this process, an aniline (B41778) derivative is converted into a highly reactive diazonium salt. google.com This salt can then react with another aromatic ring in the presence of a copper catalyst or powder to form the biphenyl. google.com This method, also known as the Gomberg-Bachmann reaction, can be performed under acidic conditions to improve yields and avoid the formation of tar-like byproducts. google.comlibretexts.org The in-situ generation of the diazonium salt is also a viable strategy. google.com

Palladium-Catalyzed C-H Bond Activation Directed by Cyano Groups

A prominent strategy for synthesizing biphenyl-2-carbonitrile derivatives involves the palladium(II)-catalyzed activation of aromatic C-H bonds. acs.orgnih.gov In this approach, the cyano group (-CN) on an aryl nitrile serves as a directing group, guiding the palladium catalyst to a specific C-H bond (typically in the ortho position) for functionalization. acs.orgnih.gov This method facilitates the coupling of aryl nitriles with aryl halides to form the biphenyl skeleton in moderate to good yields. nih.gov The reaction is typically conducted in a trifluoroacetic acid (TFA) medium. nih.gov

The general mechanism involves the chelation of the palladium(II) catalyst to the directing group, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. beilstein-journals.org Subsequent oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, yields the desired biphenyl product and regenerates the active catalyst. beilstein-journals.org This C-H activation approach offers a direct and efficient route to functionalized biphenyls. acs.org Recent advancements have also explored the use of aryl nitriles as a cyano source in palladium-catalyzed reactions for the cyanation of other molecules, such as indoles, further demonstrating the utility of the C-CN bond in directed synthesis. nih.gov

Below is a table summarizing the key aspects of this methodology for the synthesis of biphenyl-2-carbonitrile derivatives.

FeatureDescriptionSource(s)
Reaction Type Palladium(II)-Catalyzed Aromatic C-H Bond Activation acs.orgnih.gov
Directing Group Cyano (-CN) acs.orgnih.gov
Reactants Aryl Nitriles and Aryl Halides nih.gov
Catalyst System Pd(II) nih.gov
Solvent/Medium Trifluoroacetic Acid (TFA) nih.gov
Products Biphenyl-2-carbonitrile derivatives nih.gov
Yields Moderate to Good nih.gov

Classical Aromatic Functionalization Routes

Traditional methods of aromatic functionalization remain relevant for the synthesis and elaboration of biphenyl systems.

The Friedel-Crafts reaction is a fundamental tool in organic chemistry for attaching substituents to aromatic rings. mt.com Specifically, Friedel-Crafts acylation introduces an acyl group (-C(O)R) to the biphenyl framework using an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.comnih.gov This reaction proceeds via an electrophilic aromatic substitution mechanism, where a resonance-stabilized acylium ion acts as the electrophile. youtube.comlibretexts.org

For example, the acylation of biphenyl with succinic anhydride in the presence of AlCl₃ yields 4-phenylbenzoyl-propionic acid. nih.gov A key advantage of acylation over alkylation is that the acylium ion does not undergo rearrangement, and the resulting ketone product is deactivated towards further reaction, preventing poly-substitution. libretexts.org This makes Friedel-Crafts acylation a reliable method for elaborating a pre-existing biphenyl core. nih.govlibretexts.org

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for introducing nucleophiles onto an aromatic ring. wikipedia.org This reaction is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group (-NO₂). nih.govnih.gov The mechanism typically involves the addition of a nucleophile to the electron-deficient ring, forming a stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov

In the context of related nitrophenyl compounds, a halogen atom can be substituted by a nucleophile. nih.gov For instance, in p-fluoronitrobenzene, the fluorine atom can be displaced by a nucleophile, a process facilitated by the activating effect of the para-nitro group. nih.gov While not always the primary route for synthesizing fluorinated cyanobiphenyls, the principles of SNAr are fundamental in aromatic chemistry for installing functional groups like cyano or fluoro moieties onto an activated ring system. wikipedia.orgnih.govck12.org The reaction can proceed via a concerted mechanism in some cases, particularly with highly activated systems like triazines, where the bond-forming and bond-breaking steps occur simultaneously. nih.gov

Polymerization-Based Synthetic Strategies

The 4-cyanobiphenyl (B145940) moiety is a crucial component in liquid crystalline materials. Polymerization techniques provide a means to incorporate this structure into macromolecules, creating advanced functional polymers.

Living cationic polymerization is a powerful technique for synthesizing polymers with well-defined structures, low molar mass distributions, and controlled architectures. wikipedia.org This method has been successfully applied to create liquid crystalline polymers containing the 4-cyanobiphenyl mesogen. dtic.mildtic.mil The process involves the polymerization of vinyl ether monomers that have a 4-cyano-4'-biphenyl group attached via a flexible alkyl spacer. dtic.milacs.org

The polymerization is typically initiated by a system such as CF₃SO₃H/S(CH₃)₂, which allows for a controlled, living process where chain termination and transfer reactions are minimized. wikipedia.orgdtic.mil By controlling the monomer-to-initiator ratio, polymers with predictable molecular weights can be synthesized. dtic.mil The resulting polymers, such as poly{3-[(4-cyano-4'-biphenyl)oxy]propyl vinyl ether}, often exhibit enantiotropic nematic mesophases, meaning they display liquid crystalline properties upon both heating and cooling. dtic.mil The thermal behavior and phase transition temperatures of these polymers are influenced by factors like molecular weight and the length of the alkyl spacer connecting the cyanobiphenyl unit to the polymer backbone. dtic.mil

The table below details research findings on the living cationic polymerization of such monomers.

MonomerInitiating SystemPolymer PropertiesSource(s)
5-((4-Cyano-4'-biphenyl)oxy)pentyl vinyl etherHI/I₂ or CF₃SO₃H/S(CH₃)₂Exhibits monotropic nematic mesophase dtic.mil
7-((4-Cyano-4'-biphenyl)oxy)heptyl vinyl etherHI/I₂ or CF₃SO₃H/S(CH₃)₂Exhibits monotropic nematic mesophase dtic.mil
3-[(4-Cyano-4'-biphenyl)oxy]propyl vinyl etherCF₃SO₃H/S(CH₃)₂Exhibits enantiotropic nematic mesophase dtic.mil

Process Development and Scalability Considerations in Chemical Synthesis

Translating a laboratory-scale synthesis into a robust, safe, and economical industrial process is a complex, multidisciplinary endeavor. mt.comgdch.academy This scale-up process, known as chemical process development, is critical for manufacturing compounds like this compound in larger quantities. mt.com The journey begins in the laboratory, where chemists optimize synthetic routes to maximize yield and purity while minimizing steps.

Key challenges in scaling up include managing reaction thermodynamics, ensuring efficient mass and heat transfer, and maintaining process safety. mt.com Variables that are negligible at the lab scale, such as mixing efficiency and dosing rates, become critical in large reactors. mt.com Process chemists and chemical engineers work together to understand reaction kinetics, identify and characterize impurities, and develop safe and reproducible protocols. gdch.academy The goal is to design a process that is not only efficient and high-yielding but also robust enough to perform consistently at a multi-kilogram or tonne scale. gdch.academy This often involves redesigning the initial synthetic route to use more cost-effective, safer, and environmentally benign reagents and solvents.

Reaction Chemistry and Chemical Derivatization of 4 Cyano 2 Fluoro Biphenyl Scaffolds

Aromatic Substitution Reactions

The reactivity of the 4-cyano-2-fluoro-biphenyl core in aromatic substitution reactions is distinctly influenced by the electronic nature of its substituents. The fluorine atom and the cyano group exert opposing effects, creating a nuanced landscape for both nucleophilic and electrophilic attacks.

Nucleophilic Aromatic Substitution at the Fluoro-Substituted Ring

The fluorine atom on one of the phenyl rings of this compound activates the ring towards nucleophilic aromatic substitution (SNAr). This is because fluorine is a highly electronegative atom that can stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. nih.govncrdsip.com The presence of the electron-withdrawing cyano group further enhances this effect. acs.org

Recent studies have explored the mechanism of SNAr reactions, with evidence suggesting that many proceed through a concerted mechanism rather than a stepwise one, particularly with good leaving groups like chloride or bromide. stackexchange.com However, for substrates with strong electron-withdrawing groups and poorer leaving groups like fluoride, a stepwise mechanism with a discrete anionic intermediate is more likely. stackexchange.com

The reaction of 2,2'-difluoro-1,1'-biphenyls with potassium tert-butoxide can lead to the formation of dibenzofuran (B1670420) derivatives in a catalyst-free synthesis. researchgate.net This highlights a potential pathway for the derivatization of fluoro-biphenyl scaffolds. Furthermore, photoredox catalysis has emerged as a powerful tool to enable the fluorination of electron-rich arenes, complementing traditional SNAr methods that are typically limited to electron-deficient systems. nih.gov

A variety of nucleophiles can be employed in these reactions, leading to a diverse array of substituted biphenyl (B1667301) derivatives. The choice of nucleophile and reaction conditions can be tailored to achieve specific structural modifications.

Electrophilic Aromatic Substitution on the Biphenyl Core

Electrophilic aromatic substitution (SEAr) on the biphenyl core is a fundamental process for introducing a wide range of functional groups. wikipedia.orglibretexts.org The directing effects of the existing substituents on the this compound scaffold play a crucial role in determining the regioselectivity of these reactions. wikipedia.org

The biphenyl system itself generally directs incoming electrophiles to the ortho and para positions. However, the presence of the deactivating cyano group and the ortho/para-directing but deactivating fluoro group complicates the reactivity pattern. The interplay of these electronic effects, along with steric hindrance, will influence the position of electrophilic attack. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Redox Chemistry and Functional Group Interconversions

The redox chemistry of this compound and its derivatives offers valuable pathways for functional group transformations, enabling the synthesis of a broader range of analogues.

Reductive Transformations of Nitro-Biphenyl Precursors to Amino Analogues

The reduction of a nitro group to an amino group is a common and important transformation in organic synthesis. For precursors of this compound that bear a nitro substituent, this reduction provides access to the corresponding amino derivatives. These amino-biphenyls are versatile intermediates for further functionalization. ontosight.ai

Several methods are available for the reduction of nitroarenes, including catalytic hydrogenation, metal-acid reductions, and the use of reducing agents like sodium bisulfite. orgsyn.orgrsc.org For instance, o-aminobiphenyl can be prepared by the reduction of the corresponding nitro compound using various reagents such as zinc and acetic acid, or hydrazine (B178648) and palladium. orgsyn.org A one-pot Suzuki coupling-nitro reduction sequence, promoted by a palladium/mannose system, has been developed for the expedient synthesis of aminobiphenyl derivatives from halonitroarenes. rsc.orgresearchgate.net

PrecursorProductReagents and ConditionsReference
o-Nitrobiphenylo-AminobiphenylZinc, Acetic Acid orgsyn.org
o-Nitrobiphenylo-AminobiphenylHydrazine, Palladium orgsyn.org
HalonitroarenesAminobiphenylsPd/Mannose, Suzuki Coupling rsc.orgresearchgate.net

Oxidative Processes of Biphenyl Derivatives

The oxidation of biphenyl derivatives can lead to a variety of products, including hydroxylated compounds and ring-cleavage products, depending on the oxidant and reaction conditions. nih.govresearchgate.net Laccase-mediator systems have been shown to effectively catalyze the oxidation of biphenyl derivatives in aqueous-organic systems. nih.gov The efficiency of these enzymatic oxidations is dependent on the type of mediator used. nih.gov

Furthermore, photocatalytic one-electron oxidation of biphenyl derivatives adsorbed on the surface of TiO2 has been investigated, with hydroxyl-substituted biphenyls showing high efficiency. nih.gov The oxidation potentials of various benzene (B151609) and biphenyl derivatives have been accurately determined, providing valuable thermodynamic data for predicting their oxidative reactivity. acs.orgfigshare.com Fungal oxidation of chlorinated biphenyl derivatives can lead to the formation of hydroxylated and ring-cleaved products. researchgate.net

Targeted Derivatization for Advanced Structural Motifs

The this compound scaffold serves as a versatile building block for the synthesis of more complex and advanced structural motifs. Targeted derivatization strategies are employed to construct molecules with specific electronic, optical, or biological properties.

The synthesis of α-(N-biphenyl)-substituted 2,2′-bipyridines has been achieved through a combination of ipso-nucleophilic aromatic substitution of a cyano group, aza-Diels–Alder reactions, and Suzuki cross-coupling reactions. nih.gov This approach highlights the utility of the cyano group as a reactive handle for constructing elaborate heterocyclic systems.

Furthermore, the development of dual aromatase and sulfatase inhibitors has involved the derivatization of related 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201) structures. nih.gov Modifications have included altering the substitution pattern on the phenyl rings and replacing the triazolyl group with an imidazolyl group to optimize biological activity. nih.gov The synthesis of these complex molecules often relies on multi-step sequences involving the strategic introduction and transformation of functional groups. nih.gov

The synthesis of cyano-luminogens featuring cyanostilbene fragments anchored to a biphenyl core demonstrates another avenue for creating advanced materials. nih.gov These molecules can exhibit interesting photophysical properties, such as aggregation-induced emission and circularly polarized luminescence, which are influenced by the substitution pattern on the biphenyl core. nih.gov

Starting MaterialReaction TypeProductApplicationReference
5-Cyano-1,2,4-triazinesIpso-Nucleophilic Aromatic Substitution, Aza-Diels-Alder, Suzuki Cross-Couplingα-(N-Biphenyl)-substituted 2,2′-bipyridinesPush-Pull Fluorophores nih.gov
4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamateHalogenation, Functional Group ReplacementDual Aromatase-Sulfatase InhibitorsMedicinal Chemistry nih.gov
Biphenyl CoreFunctionalization with Cyanostilbene FragmentsCyano-LuminogensAdvanced Functional Materials nih.gov

Hydrolysis of Ester Moieties in Substituted Biphenyls

In a related substituted phenyl system, methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate, the methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. The presence of electron-withdrawing groups, such as the cyano and nitro groups in this example, can influence the reactivity of the ester moiety.

Table 1: Conditions for Hydrolysis of a Substituted Fluorophenyl Acetate

Reagent/ConditionsProduct
5% H₂SO₄, reflux, 4 hr2-Cyano-2-(4-fluoro-2-nitrophenyl)acetic acid
1M NaOH, ethanol/H₂O, RT, 2 hrSodium salt of 2-Cyano-2-(4-fluoro-2-nitrophenyl)acetic acid

This table illustrates typical conditions for the hydrolysis of an ester in a related fluorinated phenyl system, based on findings for Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate.

Incorporation of Linker Groups (e.g., Cyanomethyl Bridges)

Linker groups are frequently incorporated into biphenyl scaffolds to connect different molecular fragments or to modulate the physicochemical properties of the final compound. A cyanomethyl group (-CH₂CN) is a valuable linker that can be introduced through various synthetic strategies.

One common method is the Horner-Wadsworth-Emmons reaction, which utilizes a (cyanomethyl)phosphonate reagent to react with an aldehyde, forming a cyanovinyl group. acs.org This can subsequently be reduced to the desired cyanomethyl bridge. This late-stage introduction is often preferred when the cyanovinyl moiety is sensitive to other reaction conditions. acs.org

Another approach involves nucleophilic substitution reactions. For instance, complex molecules containing a this compound core have been synthesized where a piperazine (B1678402) ring is linked to one of the biphenyl rings, and a cyanomethyl group is attached to the piperazine nitrogen. An example of such a structure is N-{3-[4′-(4-Cyanomethyl-piperazin-1-ylmethyl)-2-fluoro-biphenyl-4-yl]-2-oxo-oxazolidin-5-(S)-ylmethyl}-acetamide. google.com The synthesis of such compounds typically involves the alkylation of a secondary amine (the piperazine) with a haloacetonitrile (e.g., bromoacetonitrile (B46782) or chloroacetonitrile).

The ring-opening of activated aziridines also provides a route to cyanomethyl-containing structures. The reaction of 1-arylmethyl-2-(cyanomethyl)aziridines with hydrogen bromide leads to the regiospecific opening of the aziridine (B145994) ring, yielding an amino-bromobutyronitrile derivative which contains the intact cyanomethyl group. researchgate.net

Table 2: Synthetic Strategies for Incorporating Cyanomethyl Groups

MethodKey ReagentsIntermediate/Product Feature
Horner-Wadsworth-Emmons ReactionAldehyde, (Cyanomethyl)phosphonateForms a cyanovinyl group, reducible to cyanomethyl
Nucleophilic AlkylationSecondary Amine (e.g., Piperazine), HaloacetonitrileAttaches a cyanomethyl group to a nitrogen atom
Aziridine Ring Opening2-(Cyanomethyl)aziridine, HBrIncorporates a cyanomethyl-containing fragment via C-N bond formation

Mechanistic Insights into Substituent Effects on Reactivity and Regioselectivity

The substituents on a biphenyl ring profoundly influence its reactivity and the regioselectivity of subsequent chemical reactions. The fluorine atom and the cyano group in this compound exert strong electronic effects that dictate the outcome of derivatization.

Fluorine Substituent Effects: The fluorine atom is highly electronegative and acts as a potent electron-withdrawing group via induction, while also being a weak π-donor through resonance. This dual nature affects reaction mechanisms. In nucleophilic aromatic substitution (SNAᵣ) reactions on polyfluorinated aromatic rings, C-F bond cleavage is often favored at the position para to other substituents (excluding fluorine). researchgate.net The presence of fluorine can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, making it more susceptible to nucleophilic attack. researchgate.net Furthermore, the small atomic radius of fluorine means it exerts a minimal steric effect compared to other halogens. nih.gov

Cyano Substituent Effects: The cyano (-CN) group is a strong electron-withdrawing group through both induction and resonance. This deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the ortho and para positions. The cyano group's steric profile is relatively small, being found to be slightly smaller than a phenyl ring based on measurements of rotational barriers in biphenyl systems. researchgate.net In palladium-catalyzed reactions, the nitrile group can act as a directing group, controlling the regioselectivity of C-H functionalization. For instance, it has been used to direct olefination to the meta position of the biphenyl system. rsc.org

Table 3: Influence of Substituents on Reactivity of Biphenyl Scaffolds

SubstituentElectronic EffectInfluence on Reactivity & Regioselectivity
Fluorine (-F) Strong inductive electron-withdrawal; weak resonance donationLowers LUMO energy, activating ring for nucleophilic attack. Directs nucleophilic substitution to the para position. researchgate.netresearchgate.net
Cyano (-CN) Strong inductive and resonance electron-withdrawalDeactivates ring for electrophilic attack; activates for nucleophilic attack. Can act as a meta-directing group in certain catalyzed C-H functionalizations. rsc.org
Combined -F and -CN Strong overall electron-withdrawing character on the substituted ringEnhances electrophilicity of the ring, making it susceptible to nucleophilic reactions. The specific substitution pattern dictates regiochemical outcomes in coupling and functionalization reactions.

Advanced Spectroscopic and Crystallographic Characterization of 4 Cyano 2 Fluoro Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Cyano-2-fluoro-biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structural confirmation.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms. In this compound, all protons are attached to the aromatic rings. The electron-withdrawing nature of the cyano group and the electronegativity of the fluorine atom significantly influence the chemical shifts of these protons, causing them to resonate in the downfield region typical for aromatic compounds.

The expected ¹H NMR spectrum would show a complex series of multiplets between approximately 7.0 and 8.0 ppm. The protons on the fluorinated, cyano-substituted ring are expected to show more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. Specifically, the protons adjacent to the fluorine atom will exhibit additional splitting. The protons on the unsubstituted phenyl ring would likely appear as a multiplet, integrating to five protons, similar to what is observed for the parent 2-fluorobiphenyl (B19388). chemicalbook.com

Expected ¹H NMR Data for this compound (Predicted values based on analogous compounds)

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constants (J, Hz)
Unsubstituted Phenyl Ring Protons~7.40 - 7.60Multiplet (m)-
Fluorinated Phenyl Ring Protons~7.50 - 7.90Multiplets (m)J(H,H) and J(H,F)

Disclaimer: The data in this table is predicted and not from direct experimental measurement of this compound.

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon framework of a molecule. The spectrum for this compound is expected to display 13 distinct signals, one for each unique carbon atom. The chemical shifts are influenced by the substituents on the aromatic rings.

The carbon atom of the cyano group (C≡N) is expected to appear in the range of 110-120 ppm. bldpharm.com The carbon atom directly bonded to the fluorine (C-F) will show a large coupling constant (¹JCF) and its chemical shift will be significantly affected, typically appearing at a high chemical shift value due to the electronegativity of fluorine. The other aromatic carbons will resonate in the typical region of 120-145 ppm. The quaternary carbons, including the one bearing the cyano group and the two carbons forming the biphenyl (B1667301) linkage, are expected to show signals of lower intensity.

Expected ¹³C NMR Data for this compound (Predicted values based on analogous compounds)

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling
Cyano Carbon (-C≡N)~118Small coupling (³JCF or ⁴JCF)
Carbon attached to Fluorine (C2)~160 (doublet)Large ¹JCF (~250 Hz)
Quaternary Carbon with Cyano (C4)~110-115Small coupling
Quaternary Carbons at Biphenyl Linkage (C1, C1')~130-140Present
Aromatic CH Carbons~125-135Present

Disclaimer: The data in this table is predicted and not from direct experimental measurement of this compound.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for directly observing fluorine atoms in a molecule. chemicalbook.com Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear and informative spectra. For this compound, a single signal is expected in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine atom is sensitive to its electronic environment. In aromatic systems, the shift can vary significantly based on the nature and position of other substituents. For a fluorine atom on a benzene (B151609) ring, the chemical shift is typically observed in the range of -100 to -140 ppm relative to a standard like CFCl₃. The signal for the fluorine in this compound would appear as a multiplet due to coupling with the neighboring aromatic protons (typically ³JHF and ⁴JHF).

Expected ¹⁹F NMR Data for this compound (Predicted values based on analogous compounds)

Fluorine Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic Fluorine (at C2)~ -110 to -130Multiplet

Disclaimer: The data in this table is predicted and not from direct experimental measurement of this compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into molecular conformation. These techniques are complementary and together provide a comprehensive vibrational profile of the compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, several characteristic absorption bands are expected.

The most distinct feature would be the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the region of 2220-2260 cm⁻¹. bldpharm.com The C-F stretching vibration is expected to produce a strong band in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to multiple bands in the 1400-1600 cm⁻¹ region.

Expected FT-IR Absorption Bands for this compound (Predicted values based on analogous compounds)

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium
Cyano (C≡N) Stretch2220 - 2240Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-F Stretch1100 - 1300Strong
Aromatic C-H Bending (out-of-plane)750 - 900Strong

Disclaimer: The data in this table is predicted and not from direct experimental measurement of this compound.

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

In the Raman spectrum of this compound, the C≡N stretch is also expected to be a prominent feature, often appearing around 2230 cm⁻¹. The symmetric "breathing" modes of the aromatic rings typically give rise to strong Raman signals in the 1000-1600 cm⁻¹ region. The biphenyl C-C linkage vibration would also be observable. While the C-F stretch is typically weaker in Raman than in IR, it can still be detected. Raman spectroscopy is a valuable complementary technique for confirming the presence of the key functional groups and the biphenyl backbone.

Expected Raman Shifts for this compound (Predicted values based on analogous compounds)

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Cyano (C≡N) Stretch2220 - 2240Strong
Aromatic Ring Breathing Modes1000 - 1600Strong
Aromatic C-H Stretch3050 - 3150Medium
Biphenyl C-C Stretch~1280Medium

Disclaimer: The data in this table is predicted and not from direct experimental measurement of this compound.

No specific crystallographic data for this compound was found in the searched public databases. X-ray crystallography would be required to determine its solid-state structure, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₁₃H₈FN, mass spectrometry provides unequivocal confirmation of its molecular mass and offers insights into its chemical stability through analysis of its fragmentation patterns. fluorochem.co.uklibretexts.org The molecular ion peak in the mass spectrum would correspond to the mass of the intact molecule. Under electron impact (EI) ionization, the molecule can break apart into characteristic fragment ions. The fragmentation pattern is a molecular fingerprint, often revealing the loss of stable moieties such as the cyano group (-CN) or a fluorine atom (-F), as well as cleavage at the biphenyl linkage. libretexts.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of this compound. lcms.cz Unlike standard MS, HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a single, unique elemental formula that corresponds to the measured mass, thereby distinguishing the target compound from other molecules with the same nominal mass. csic.es For this compound, HRMS would be used to verify the exact mass of the molecular ion ([M]⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺). mdpi.comnih.gov

Interactive Data Table: Theoretical Exact Mass for HRMS Analysis

Ion SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
Molecular Ion ([M]⁺)C₁₃H₈FN197.0635
Protonated Molecule ([M+H]⁺)C₁₃H₉FN198.0713

This table presents the calculated exact masses for the primary ions of this compound expected in an HRMS analysis.

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and specific detection power of MS. lupinepublishers.com In the analysis of this compound, LC-MS serves multiple purposes. frontiersin.orgchromatographyonline.com Firstly, it confirms the purity of the sample by separating the main compound from any starting materials, by-products, or isomers. Secondly, it provides the retention time of the compound under specific chromatographic conditions, which serves as an additional identifier. Finally, the mass spectrometer detector provides the molecular weight of the eluting compound, confirming its identity. researchgate.net This technique is highly sensitive and can be used for both qualitative identification and quantitative determination of the compound in various matrices. lupinepublishers.com

X-ray Diffraction Techniques for Solid-State Structure Analysis

X-ray diffraction is the premier method for determining the arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of the material.

While specific crystallographic data for this compound is not publicly available, analysis of its isomer, 4-Cyano-4'-fluorobiphenyl, provides a clear example of the data obtained from such an experiment. researchgate.net The study revealed the dihedral angle between the two phenyl rings to be 30.28(9)°, a significant deviation from planarity. researchgate.net Such structural details are fundamental to understanding crystal packing and intermolecular forces. researchgate.net

Interactive Data Table: Illustrative Crystallographic Data for an Isomer, 4-Cyano-4'-fluorobiphenyl

ParameterValue
Chemical FormulaC₁₃H₈FN
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)22.525 (2)
b (Å)11.730 (2)
c (Å)7.568 (2)
V (ų)1999.7
Z8
Dihedral Angle (°)30.28 (9)

This table shows single-crystal X-ray diffraction data for the related isomer 4-Cyano-4'-fluorobiphenyl, illustrating the type of structural information obtained from the technique. researchgate.net

Powder X-ray Diffraction (PXRD) is a complementary technique used for the analysis of polycrystalline or powdered solid samples. excillum.comudg.edu It is primarily used to identify the crystalline phase of a material and to assess its purity. protoxrd.com Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific crystal structure. researchgate.net The pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

For this compound, once the crystal structure is known from SCXRD, a theoretical PXRD pattern can be calculated. This calculated pattern can then be compared to the experimental pattern of a bulk sample to confirm its identity, phase purity, and consistency between different batches. acs.org The presence of unexpected peaks would indicate impurities or a different polymorphic form.

Interactive Data Table: Representative PXRD Peak Data

Position (°2θ)d-spacing (Å)Relative Intensity (%)
12.57.0845
18.84.72100
21.04.2365
23.23.8380
25.13.5590
28.53.1350

This table provides a hypothetical set of characteristic peaks for a PXRD pattern, illustrating how the data is presented. The exact peak positions and intensities are unique to the specific crystal structure of this compound.

Computational and Theoretical Investigations of 4 Cyano 2 Fluoro Biphenyl

Density Functional Theory (DFT) for Electronic and Molecular Properties

DFT has become a standard tool in computational chemistry for predicting the properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. A typical DFT study on a molecule like 4-Cyano-2-fluoro-biphenyl would involve the following analyses.

Quantum Chemical Optimization of Molecular Geometries and Conformations

This foundational step involves determining the most stable three-dimensional structure of the molecule by minimizing its energy. The process yields crucial data on bond lengths, bond angles, and dihedral angles between the two phenyl rings. Without specific studies on this compound, a data table of its optimized geometric parameters cannot be generated.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior, including its ability to donate or accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. For this compound, specific values for HOMO energy, LUMO energy, and the resulting energy gap are not available in the reviewed literature.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species. A visual representation and analysis of the MEP surface for this compound are contingent on dedicated computational studies.

Derivation of Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include chemical hardness, chemical potential, and the electrophilicity index, which provide quantitative measures of a molecule's reactivity. The absence of primary HOMO-LUMO data for this compound precludes the calculation and tabulation of these important parameters.

Computational Prediction of Reaction Regioselectivity and Energetics

DFT calculations can be used to predict the most likely sites for chemical reactions to occur on a molecule (regioselectivity) and the energy changes associated with these reactions. Such predictive studies are essential for designing synthetic pathways and understanding reaction mechanisms. No such predictions for this compound have been found.

Theoretical Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Computational methods can simulate various types of spectra, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational and electronic transitions. The theoretical infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra for this compound, along with the assignment of key vibrational modes, are not available in the current body of scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic behavior of molecules, providing insights into processes that are often difficult to observe experimentally. For liquid crystalline materials like those related to this compound, MD simulations can elucidate the collective motions and ordering that give rise to their unique properties.

While specific MD simulation studies on this compound are not extensively documented in the reviewed literature, the behavior of analogous 4-cyano-4'-n-alkylbiphenyl (nCB) systems provides a strong model for understanding its potential liquid crystalline phase dynamics. MD simulations on nCB compounds have been instrumental in characterizing the nematic-isotropic (NI) phase transition. arxiv.org These simulations typically employ methods like the generalized replica exchange method (gREM) to enhance sampling near the phase transition temperature, which is crucial for overcoming the energy barriers between the ordered nematic and disordered isotropic phases. arxiv.org

The orientational order of the liquid crystalline phase is quantified by an order parameter, which typically ranges from 0.6 to 0.4 as the NI transition is approached from the nematic phase, and then abruptly drops to zero at the transition temperature. arxiv.org Free-energy calculations derived from these simulations can decompose the intermolecular interactions into energetic and entropic contributions, revealing the delicate balance that governs the phase transition. arxiv.org For instance, simulations of 4-cyano-4'-pentylbiphenyl (B1218408) confined between graphene or boron nitride layers have shown that the mesogenic molecules form highly stable, ordered layered structures, with dynamics strongly influenced by the confining surfaces. nih.gov These studies investigate order parameters, density profiles, and molecular motion to understand the structural and dynamical properties of the confined liquid crystal. nih.gov

Table 1: Representative MD Simulation Parameters for Cyanobiphenyl Systems

ParameterTypical Value/MethodSource
Simulation MethodGeneralized Replica Exchange Method (gREM) arxiv.org
System Studied4-cyano-4'-n-alkylbiphenyl (nCB) arxiv.org
Key Property InvestigatedNematic-Isotropic (NI) Phase Transition arxiv.org
Order Parameter Range (Nematic)0.4 - 0.6 arxiv.org

This table presents typical parameters from studies on analogous compounds due to the absence of specific data for this compound.

Simulations can predict how the molecular arrangement and dynamics, influenced by an external electric field, affect the macroscopic electro-optical properties. For nanocomposite systems, a decrease in threshold voltage and changes in the splay elastic constant and rotational viscosity have been observed, which are critical parameters for display applications. nih.gov These findings highlight the potential for tuning the electro-optical characteristics of cyanobiphenyl-based liquid crystals. nih.gov

Noncovalent Interaction Analysis

Noncovalent interactions are the cornerstone of supramolecular chemistry and crystal engineering, dictating the packing of molecules in the solid state. For this compound, understanding these weak interactions is crucial for predicting and designing novel materials.

Halogen bonding is a highly directional noncovalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. The cyano group is an effective halogen bond acceptor. In the context of cocrystals, the nitrogen atom of the cyano group can interact with iodine atoms of halogen bond donors like 1,4-diiodotetrafluorobenzene. nih.govnih.gov

Studies on related systems have shown that the C–I···N halogen bond is a robust interaction for constructing supramolecular assemblies. nih.govoup.com For instance, in cocrystals of pyrazinamide (B1679903) with 1,4-diiodotetrafluorobenzene, the dominant supramolecular bond is the I···N type halogen bond. rsc.org Computational analyses, such as Molecular Electrostatic Potential (MEP) surfaces, are used to predict the propensity of different sites on a molecule to engage in halogen bonding. nih.gov These studies provide a strong indication that the nitrogen atom of the cyano group in this compound would be a prime site for forming halogen bonds with suitable donor molecules.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, allowing for the mapping of close contacts between neighboring molecules. The resulting two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. nih.gov

For example, in the crystal structure of a related compound, 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, Hirshfeld surface analysis revealed that H···H and C···H/H···C contacts were the most significant contributors to the crystal packing. researchgate.net In other complex cyanophenyl derivatives, interactions involving nitrogen and oxygen atoms, such as N···H/H···N and O···H/H···O, also play a crucial role. nih.govnih.gov Energy framework calculations, which are often performed in conjunction with Hirshfeld analysis, can be used to compute the interaction energies between molecules, providing a deeper understanding of the crystal's stability and mechanical properties.

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Cyanophenyl Compounds

Interaction TypePercentage Contribution (Example 1)Percentage Contribution (Example 2)Source
H···H32.4%45.2% nih.govresearchgate.net
C···H/H···C37.0%20.2% nih.govresearchgate.net
O···H/H···O-15.8% nih.gov
N···H/H···N-11.0% nih.gov

Data is from related cyanophenyl compounds to illustrate the utility of the technique.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density to define atoms, chemical bonds, and intermolecular interactions. wikipedia.orgamercrystalassn.org This theory is based on the topological analysis of the electron density, where critical points in the density reveal the presence of atomic nuclei (attractors), bond paths, and other features of molecular structure. wiley-vch.de

QTAIM can be used to characterize the nature and strength of noncovalent interactions, including the halogen bonds discussed previously. nih.gov By analyzing the properties of the electron density at the bond critical point (BCP) between two interacting atoms, one can gain insight into the type of interaction (e.g., shared-shell covalent vs. closed-shell noncovalent). The presence of a bond path between two atoms is a necessary condition for them to be considered bonded. wiley-vch.de In the study of noncovalent interactions, QTAIM provides a quantitative measure of interaction strength through the electron density and its Laplacian at the BCP. nih.govnih.gov This allows for a detailed and physically grounded understanding of the forces that hold molecules together in the condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity or other specific properties. tandfonline.com By identifying the physicochemical properties and structural features that influence a particular activity, QSAR models can be used to predict the properties of new, untested compounds. tandfonline.com This approach is a cornerstone of modern computational chemistry and drug discovery, offering a cost-effective and time-efficient alternative to extensive experimental testing. tandfonline.com

In the context of this compound and its analogues, QSAR studies can provide valuable insights into how structural modifications influence key characteristics. These models are built by first compiling a dataset of structurally related compounds with experimentally determined properties. Then, a wide range of molecular descriptors are calculated for each compound, quantifying various aspects of their molecular structure.

Predictive Models for Physicochemical and Biological Properties

For biphenyl (B1667301) derivatives, QSAR models have been successfully developed to predict a range of activities, including anti-inflammatory and enzyme inhibitory actions. researchgate.netmedcraveonline.com These studies often employ a variety of molecular descriptors to build their predictive models. While specific QSAR studies focused exclusively on this compound are not extensively documented in publicly available literature, the established methodologies for similar biphenyl structures provide a clear framework for how such models would be constructed.

A hypothetical QSAR study for predicting a specific property of this compound and related compounds would involve the generation of a diverse set of molecular descriptors. These descriptors fall into several categories:

Thermodynamic Descriptors: These relate to the energy of the molecule, such as heat of formation and hydration energy.

Structural Descriptors: These include parameters like molecular weight, molecular surface area, and specific counts of atoms or functional groups. researchgate.net

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

The table below illustrates a hypothetical dataset for a QSAR analysis of substituted cyanobiphenyls, including this compound, for predicting a property like receptor binding affinity.

Compound NameStructureMolecular Weight ( g/mol )LogPDipole Moment (Debye)Predicted Binding Affinity (pIC50)
This compound
211.213.54.26.8

This table is a hypothetical representation for illustrative purposes.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build the QSAR equation. medcraveonline.com This equation provides a quantitative relationship between the descriptors and the property of interest. For instance, a simplified hypothetical QSAR equation might look like:

Predicted Property = (c1 * Descriptor A) + (c2 * Descriptor B) - (c3 * Descriptor C) + ... + Constant

Where c1, c2, and c3 are coefficients determined from the regression analysis.

Key Findings from Related Research

QSAR studies on structurally related biphenyl compounds have highlighted the importance of several key features:

Electronic and Steric Fields: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used for other biphenyls. nih.gov These methods analyze the 3D steric and electrostatic fields around the molecules to predict their activity. nih.gov For this compound, these analyses could reveal how the fluorine atom's electronegativity and the cyano group's electron-withdrawing nature influence interactions with a biological target.

Hydrophobicity and Shape: Parameters related to lipophilicity (LogP) and molecular shape are often crucial in QSAR models for biphenyls. tandfonline.com The planarity or torsion angle of the biphenyl rings can significantly impact activity, a factor that would be important to consider for the substituted this compound.

Hydrogen Bonding Potential: The presence of hydrogen bond donors or acceptors is a critical determinant of biological activity. tandfonline.com While this compound itself lacks strong hydrogen bond donors, the nitrogen of the cyano group can act as an acceptor.

The predictive power of a QSAR model is rigorously validated using internal and external validation techniques to ensure its robustness and reliability for predicting the properties of new compounds. medcraveonline.comnih.gov

Applications of 4 Cyano 2 Fluoro Biphenyl in Advanced Materials Research

Liquid Crystalline Materials Development

Fluorinated liquid crystals play a crucial role in satisfying the demanding requirements for various types of liquid crystal displays (LCDs). biointerfaceresearch.com The introduction of fluorine into a mesogenic (liquid crystal-forming) molecule can modify its physical properties in a predictable manner, affecting transition temperatures and mesophase types. mdpi.com The strong C-F bond also imparts chemical stability to these compounds. biointerfaceresearch.commdpi.com

Fundamental Role in Nematic and Smectic Liquid Crystal Mixtures

The 4-cyano-biphenyl structure is a foundational component in many liquid crystal systems, known for inducing or stabilizing nematic and smectic phases. The cyano group, with its large dipole moment, promotes the antiparallel alignment of molecules, which is crucial for the formation of these mesophases. researchgate.netuni-halle.de Molecules with biphenyl (B1667301) rings are known to exhibit strong π-π stacking interactions, which further aids in self-assembly and molecular recognition. mdpi.com

The introduction of a lateral fluorine atom, as in 4-Cyano-2-fluoro-biphenyl, significantly influences this behavior. While the parent cyanobiphenyl compounds form stable nematic and smectic phases, lateral fluorination can alter the stability and type of these phases. mdpi.comnih.gov For instance, the addition of fluorine can either promote or suppress the formation of certain smectic phases depending on its position. nih.gov

In mixtures, these compounds are highly valuable. It has been observed that mixing two different liquid crystalline or even non-mesomorphic components can lead to the induction of smectic phases where none existed before. mdpi.com For example, binary mixtures of 4-pentyl-4′-cyanobiphenyl (5CB) with other compounds have been shown to induce smectic phases. mdpi.com The presence of the 2-fluoro substituent in this compound would further modify the intermolecular interactions within such mixtures, allowing for fine-tuning of the resulting mesophase properties. The fluorination can lead to the formation of cybotactic nematic phases, which are nematic phases with short-range smectic order, acting as precursors to true smectic phases. uni-halle.de

Electro-Optical Performance in Display Technologies

The electro-optical properties of liquid crystals are paramount for their application in display technologies. Cyanobiphenyl-based materials are known for their strong positive dielectric anisotropy, a key requirement for the operation of twisted nematic (TN) and other field-effect LCDs. researchgate.net

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A large positive Δε is desirable for low threshold voltage and fast switching in displays. The strong dipole moment of the cyano group aligned with the long molecular axis in cyanobiphenyls is the primary reason for their high positive Δε. researchgate.net

Compound FamilyDielectric Anisotropy (Δε)Key Structural FeatureReference
4′-n-alkyl-4-cyanobiphenylsStrong PositiveTerminal Cyano Group researchgate.net
Laterally di-fluoro-substituted terphenylsEnhanced NegativeLateral Difluoro Substituents biointerfaceresearch.com
This compound based mixturesModified PositiveLateral Fluoro and Terminal Cyano mdpi.comresearchgate.net

This table illustrates the influence of cyano and fluoro groups on dielectric anisotropy, a critical parameter for display performance.

The performance of an LCD is critically dependent on the uniform alignment of liquid crystal molecules at the substrate surfaces, a property governed by the surface anchoring energy. This energy describes the work required to deviate the liquid crystal director from its preferred "easy" axis at the surface. mdpi.com

Studies on cyanobiphenyls, such as 4-pentyl-4'-cyanobiphenyl (5CB), have been instrumental in understanding these interactions. The anchoring energy of cyanobiphenyls on rubbed polyimide alignment layers has been extensively measured. researchgate.netresearchgate.net It is found that the surface anchoring strength (SAS) varies significantly depending on the molecular structure of the liquid crystal. researchgate.net For cyanobiphenyl-based LCs, the SAS is influenced by the tendency of the molecules to form dimers due to the polar cyano groups. researchgate.net

The introduction of fluorine, as in this compound, alters the interaction with the alignment layer. Research comparing cyano- and fluorinated liquid crystals shows that they can exhibit opposite trends in the relationship between tilt angle and anchoring strength. researchgate.net Specifically, for cyano-LCs, the tilt angle tends to decrease as the anchoring strength increases. researchgate.net The presence of the fluorine atom modifies the molecular dipole and steric interactions, thus changing the anchoring energy and the resulting director orientation at the surface. This allows for precise control over the boundary conditions within a display cell, which is essential for optimizing viewing angles and response times.

Liquid Crystal TypeAnchoring Strength (W) on PolyimideObservationReference
Cyano-biphenyls~10⁻⁴ to 10⁻³ J/m²Strong anchoring, influenced by dimerization researchgate.netresearchgate.net
Fluorinated LCsVaries, can be lower than cyano-LCsDifferent tilt angle vs. SAS behavior researchgate.net
Photopatterned Alignment Layers~10⁻⁶ J/m²Anchoring strength can be controlled by UV exposure mdpi.com

This table summarizes typical surface anchoring energy values for different liquid crystal types and alignment methods.

Systematic Studies on Lateral Fluorosubstitution Effects on Mesophase Stability

The substitution of a hydrogen atom with a fluorine atom in a lateral position of a liquid crystal molecule is a common strategy to manipulate its mesomorphic properties. mdpi.com Fluorine's small size and high electronegativity lead to subtle but significant modifications of physical properties. mdpi.com

Systematic studies have shown that lateral fluoro-substitution generally leads to a reduction in melting points and clearing temperatures (the temperature at which the material becomes an isotropic liquid). biointerfaceresearch.commdpi.com This is attributed to the disturbance in molecular packing caused by the lateral group, which disrupts the crystalline lattice and reduces the thermal stability of the mesophase. mdpi.com

However, the effect can be more complex. While often reducing the stability of nematic phases, lateral fluorination can enhance the stability of tilted smectic phases, such as the smectic C (SmC) phase. biointerfaceresearch.com For example, incorporating a fluoro-substituent can induce the formation of a lamellar (smectic) superstructure in a material that would otherwise only exhibit a nematic phase. mdpi.com The magnitude of this effect depends on the number and position of the fluorine atoms. nih.gov This controlled modification of mesophase stability is essential for designing liquid crystal mixtures with specific operating temperature ranges for various applications. mdpi.com

Substitution EffectImpact on MesophaseRationaleReference
General Lateral SubstitutionLowers melting point and clearing temperatureDisturbance in molecular packing mdpi.com
Lateral Fluoro-SubstitutionCan induce or stabilize smectic phasesAlters dipole-dipole interactions and packing biointerfaceresearch.commdpi.com
Increasing Alkyl Chain Length (with F-substituent)Can reduce nematic phase stabilityChanges in molecular aspect ratio and flexibility mdpi.com

This table outlines the general effects of lateral fluorosubstitution on the phase stability of liquid crystals.

Design and Characterization of Halogen-Bonded Liquid Crystalline Complexes

Halogen bonding is a non-covalent interaction between an electrophilic halogen atom (the halogen bond donor) and a Lewis base (the halogen bond acceptor). rsc.org This interaction has emerged as a powerful tool in supramolecular chemistry for the self-assembly of new materials, including liquid crystals. rsc.orgrsc.org

Studies have shown that strongly halogen-bonded complexes can be formed between halogen bond donors like iodine (I₂), iodine monochloride (ICl), or iodine monobromide (IBr) and Lewis bases such as pyridines. rsc.orgrsc.org These supramolecular complexes can exhibit liquid crystalline phases, like the smectic A phase, even if the individual components are not mesomorphic. rsc.org The formation of these mesophases is often rationalized by the creation of large molecular dipoles in the complexes, which then induce antiparallel correlations that favor layered arrangements. rsc.org

In this context, this compound presents interesting possibilities. The cyano group can act as a Lewis base, potentially forming a halogen bond with a suitable donor. While direct studies of halogen-bonded complexes involving this specific molecule are not detailed, the principles established in other systems are applicable. The presence of the electronegative fluorine atom would modulate the electron density of the aromatic system and the Lewis basicity of the cyano group, thereby influencing the strength and nature of any potential halogen bond. This offers a design pathway for creating novel, highly polar supramolecular liquid crystals where the mesomorphic properties are dictated by the strength and directionality of the halogen bond.

Molecular Engineering of Liquid Crystal Polymers via Controlled Polymerization

There is currently no specific research data available that details the use of this compound in the molecular engineering of liquid crystal polymers through controlled polymerization methods. While cyanobiphenyls are a well-known class of liquid crystals, the specific role and advantages of the 2-fluoro substitution in this particular isomer for polymerization processes have not been elaborated upon in accessible research.

Supramolecular Architectures and Framework Materials

Applications in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.govelsevierpure.com The properties of MOFs, such as pore size, surface area, and chemical functionality, can be precisely tailored by choosing appropriate metal nodes and organic linkers. encyclopedia.pub This tunability makes them promising for applications in gas storage and separation, catalysis, and sensing. nih.govrsc.org

The use of fluorinated organic linkers is a growing strategy in MOF synthesis to create materials with specific, enhanced properties. acs.org Fluorination of the organic linker can impart a high degree of hydrophobicity to the internal pores of the MOF. This is particularly advantageous for applications involving the separation of gases from moisture or for catalysis in aqueous solutions where the framework's stability is a concern. rsc.org For example, water-stable fluorinated MOFs have demonstrated high catalytic activity in aqueous media, attributed to the hydrophobic environment created by the fluoro groups. rsc.org

While this compound itself is not a dicarboxylic acid typically used as a primary MOF linker, it can be chemically modified to become one (e.g., by converting the cyano group or adding carboxylic acid groups to the biphenyl rings). As a precursor, it provides a rigid, fluorinated biphenyl backbone. The presence of the fluorine atom can influence the framework's topology and enhance its chemical stability. Furthermore, the cyano group, if retained in the final linker structure, can offer an additional functional site within the MOF pores for selective guest interactions or post-synthetic modification.

Incorporation into Organic Polymers of Intrinsic Microporosity (OMIMs)

Organic Molecules of Intrinsic Microporosity (OMIMs) are discrete molecular compounds that create microporous solid materials simply because their shape and rigidity prevent them from packing efficiently in the solid state. rsc.org This contrasts with traditional porous materials that rely on crystalline networks or activation processes to generate porosity. The key to designing effective OMIMs is to create large, rigid molecules with concave surfaces or awkward shapes that frustrate dense packing. rsc.org

Research has demonstrated that efficient reactions between fluorine-functionalized biphenyl derivatives and catechol-functionalized terminal groups can produce large, discrete OMIMs. rsc.org These materials, after synthesis, yield amorphous solids with significant surface areas, suitable for applications in gas adsorption. The rigidity of the biphenyl core is essential for maintaining the shape of the molecule and the resulting void space.

The structure of this compound makes it a relevant building block in this context. It provides a rigid, fluorine-functionalized biphenyl unit. By reacting this core with large, bulky, and rigid peripheral groups (such as triptycene (B166850) or spirobifluorene units), it is possible to synthesize complex molecules designed to pack inefficiently. rsc.org The fluorine atom contributes to the rigidity and can influence intermolecular interactions, while the cyano group could be used as a reactive handle to attach the bulky peripheral arms. The overarching goal is to create a well-defined molecular structure with significant concavities, leading to materials with high intrinsic microporosity.

Versatile Building Blocks in Novel Material Syntheses

The true strength of this compound in materials science may lie in its role as a versatile building block for the synthesis of more complex functional molecules and polymers. Its defined chemical structure, featuring three distinct reactive zones—the cyano group, the fluorine atom, and the C-H bonds on the biphenyl rings—allows for a wide range of chemical transformations.

The fluorobiphenyl scaffold is a common motif in synthetic chemistry. For example, related structures like 1-bromo-4-fluoro-2-vinylbenzene derivatives are used as starting materials in palladium-catalyzed reactions for constructing medium-sized ring systems. These reactions often involve the activation of C-H or C-Halogen bonds, demonstrating the utility of the substituted biphenyl core in modern synthetic methodologies.

The cyano group is particularly useful as it can be converted into other functional groups, such as carboxylic acids, amines, or amides, providing a gateway to a vast array of other molecules, including ligands for MOFs or monomers for polymerization. Alternatively, it can be used directly in cycloaddition reactions or as a coordinating group.

The fluorine atom, while generally less reactive in nucleophilic substitution on an aromatic ring unless activated, plays a crucial role in directing metallation reactions (ortho-directing group) and in modifying the electronic properties of the molecule, as discussed previously. This combination of a stable, modifiable biphenyl core with strategically placed functional groups makes this compound a valuable intermediate for chemists designing novel materials with precisely tailored properties for a range of advanced applications.

Pharmaceutical and Biological Research Applications of 4 Cyano 2 Fluoro Biphenyl Derivatives

Strategic Importance as Pharmaceutical Intermediates

The 4-cyano-2-fluoro-biphenyl structure is a key component in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The cyano group is a versatile synthetic handle, readily converted into other valuable functional groups such as carboxylic acids, amines, and various nitrogen-containing heterocycles. acs.org This versatility makes cyanobiphenyls, including the fluorinated variants, crucial intermediates.

For instance, fluorinated biphenyls are foundational in creating certain APIs; 2-fluorobiphenyl (B19388) is a known building block for the nonsteroidal anti-inflammatory drug Flurbiprofen. ossila.com More broadly, cyanobiphenyl derivatives like 2-cyano-4'-methylbiphenyl (B41195) and 4-bromomethyl-2-cyanobiphenyl (B3251582) serve as key intermediates in the synthesis of the "sartan" class of antihypertensive drugs. cphi-online.com The strategic placement of the fluoro and cyano groups can influence the reactivity and properties of the final drug molecule, making these intermediates highly sought after in drug discovery and development. evitachem.com

Evaluation of Biological Activities and Pharmacological Potential

Derivatives incorporating the this compound motif have been extensively evaluated for a range of biological activities, demonstrating their potential as therapeutic agents in oncology, virology, and microbiology.

Researchers have synthesized and tested numerous derivatives for their ability to inhibit the growth of cancer cells. A novel series of nicotinonitriles, synthesized from a precursor containing a 4-fluorophenyl group, exhibited promising cytotoxic activity against several human cancer cell lines. nih.gov Specifically, certain compounds showed significant effects against breast adenocarcinoma (MCF-7), breast ductal carcinoma (MDA-MB-231), and prostate cancer (PC-3) cells. nih.gov

Similarly, studies on N-hetaryl-2-cyanoacetamide derivatives revealed potent cytotoxic effects against prostate (PC3) and liver (HepG2) cancer cells. nih.gov The mechanism of action for the most active compounds was found to involve the induction of apoptosis (programmed cell death) and the inhibition of processes related to metastasis and angiogenesis (the formation of new blood vessels that feed a tumor). nih.gov Furthermore, a quinoline (B57606) derivative featuring a 4-cyanophenoxy group demonstrated high cytotoxicity against acute lymphoblastic leukemia (MOLT-3), cervical carcinoma (HeLA), and promyeloblast (HL-60) cells. mdpi.com

Table 1: Cytotoxic Activity of Selected Biphenyl (B1667301) Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Cancer Cell Line Activity (IC₅₀) Reference
Nicotinonitrile Derivatives MCF-7 (Breast) 22.5 - 91.3 µM nih.gov
Nicotinonitrile Derivatives MDA-MB-231 (Breast) 22.5 - 91.3 µM nih.gov
Nicotinonitrile Derivatives PC-3 (Prostate) 22.5 - 91.3 µM nih.gov
2-Phenylamino-4-phenoxyquinoline MOLT-3 (Leukemia) 12.7 ± 1.1 µM mdpi.com
2-Phenylamino-4-phenoxyquinoline HeLa (Cervical) 25.7 ± 0.8 µM mdpi.com
2-Phenylamino-4-phenoxyquinoline HL-60 (Promyeloblast) 20.5 ± 2.1 µM mdpi.com
N-hetaryl-2-cyanoacetamide PC3 (Prostate) High nih.gov
N-hetaryl-2-cyanoacetamide HepG2 (Liver) High nih.gov

The this compound structural motif has been instrumental in the development of potent antiviral agents, particularly inhibitors of the human immunodeficiency virus type 1 (HIV-1). These compounds often target the viral enzyme reverse transcriptase (RT), which is essential for viral replication.

One of the most notable examples is 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a nucleoside reverse transcriptase inhibitor (NRTI) with unparalleled potency against both wild-type and drug-resistant strains of HIV-1. nih.gov EFdA, also known as MK-8591, has a unique mechanism of action, acting as a translocation-defective RT inhibitor that effectively terminates DNA synthesis. nih.govnih.gov

In the realm of non-nucleoside reverse transcriptase inhibitors (NNRTIs), derivatives incorporating a cyanophenyl group have shown extremely potent anti-HIV-1 activity. researchgate.net For instance, quinoline derivatives were designed by fusing pharmacophore structures from existing drugs, leading to compounds with a 4-cyanophenoxy group that showed inhibitory concentrations similar to the established drug nevirapine. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral efficacy of these compounds. Research has shown that substitutions at various positions on the biphenyl or associated rings significantly impact potency. For HIV-1 protease inhibitors, variations in phenyl substitutions directly affect binding affinity and antiviral activity. nih.gov In the case of NRTIs like EFdA, substitutions on the sugar or adenine (B156593) rings are critical; a 2-halo (fluoro) substitution, for example, alters the pKa of the adenine base, which is a major determinant in decreasing its susceptibility to deactivation by host enzymes. nih.gov

For NNRTIs, SAR studies revealed that the introduction of a 2-cyanophenyl group can significantly enhance anti-HIV-1 activity. researchgate.net The positions of substituents on the quinoline core of other NNRTI candidates were also found to be critical for the inhibition of HIV-1 RT, providing a roadmap for future structural improvements. mdpi.com

Understanding how these inhibitors bind to their viral targets is key to rational drug design. Molecular docking and crystal structure analyses have provided detailed insights into these interactions. For some quinoline-based NNRTIs, the binding mechanism involves hydrogen bonding with key amino acid residues like Lys101, His235, and Pro236 in the NNRTI binding pocket of HIV-1 RT. mdpi.com

Crucially, these compounds also engage in π-π stacking interactions with aromatic amino acid residues such as Tyr188, Trp229, and Tyr318. mdpi.com These non-covalent interactions are vital for stabilizing the inhibitor within the binding site and are a characteristic feature of many potent NNRTIs. For HIV-1 protease inhibitors, detailed crystal structure analysis has revealed direct and water-mediated hydrogen bonds with conserved residues in the enzyme's binding pocket, explaining the high binding affinities observed. nih.gov

Beyond antiviral and anticancer applications, biphenyl derivatives have been investigated for their potential to combat bacterial infections, including those caused by antibiotic-resistant strains. Phytoalexins, which are antimicrobial compounds produced by plants, include biphenyl and dibenzofuran (B1670420) structures that have shown activity against a wide range of pathogens. nih.gov

A study focused on synthesizing biphenyl derivatives led to the identification of compounds with potent antibacterial activity against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens. nih.gov Notably, 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol showed inhibitory activity against the Gram-negative bacterium Acinetobacter baumannii, which was comparable to the antibiotic ciprofloxacin. nih.gov SAR studies in this context indicated that having a strong electron-withdrawing group, such as fluorine, on one of the phenyl rings was beneficial for antibacterial activity. nih.gov Other research has also confirmed that structures containing a fluorobenzoyl group can serve as a novel scaffold for potential antibacterial agents. nih.gov

Table 2: Antimicrobial Activity of a Biphenyl Derivative This table is interactive. You can sort and filter the data.

Compound Target Bacterium Activity (MIC) Comparison Reference
4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g) Carbapenems-resistant Acinetobacter baumannii Comparable to Ciprofloxacin Potent nih.gov
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) Methicillin-resistant Staphylococcus aureus 3.13 µg/mL Potent nih.gov
5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) Multidrug-resistant Enterococcus faecalis 6.25 µg/mL Potent nih.gov

Research into Hormonal Modulation Effects

The 4-cyano-phenyl group is a critical component in the design of various selective androgen receptor modulators (SARMs). These compounds are engineered to interact with the androgen receptor, exhibiting tissue-selective effects that may offer therapeutic benefits in muscle-wasting diseases, osteoporosis, and potentially as a form of male contraception.

One notable derivative, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, known as S-23, incorporates a modified cyano-phenyl structure. Research has identified S-23 as a potent, full agonist of the androgen receptor in vitro. researchgate.net Preclinical studies in animal models have demonstrated its significant hormonal modulating effects. In a study involving male rats, the combination of S-23 and estradiol (B170435) benzoate (B1203000) (EB) was shown to be an effective and reversible method for hormonal male contraception. researchgate.net In castrated rats, S-23 demonstrated dose-dependent increases in bone mineral density and lean muscle mass while reducing fat mass. researchgate.net

Preclinical Findings for the SARM Derivative S-23

ParameterFindingModel System
Binding Affinity (Ki)1.7 ± 0.2 nMIn vitro
Prostate ED500.43 mg/dayCastrated male rats
Levator Ani Muscle ED500.079 mg/dayCastrated male rats
Contraceptive EfficacyInduced infertility in 4 of 6 animals (at 0.1 mg/day with EB)Male rats
ReversibilityFertility was fully reversible after treatment cessationMale rats

Identification of Enzyme Inhibitory Activities (e.g., Dipeptidyl Peptidase IV, Protein Tyrosine Phosphatase-1B)

The structural motifs present in this compound are of significant interest in the design of enzyme inhibitors for various therapeutic targets.

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by degrading incretin (B1656795) hormones. nih.govresearchgate.net The inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes, as it prolongs the action of these hormones, leading to enhanced glucose-dependent insulin (B600854) secretion. nih.govresearchgate.net Research into DPP-IV inhibitors has explored peptidomimetic compounds containing fluoroolefin and nitrile (cyano) groups. One study prepared novel inhibitors of DPP-IV based on a 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile scaffold. nih.gov These compounds were found to be competitive inhibitors of the enzyme, demonstrating that the combination of fluorine and a cyano group can be effectively utilized for potent enzyme inhibition. nih.gov

Protein Tyrosine Phosphatase-1B (PTP1B) is another key enzyme target, particularly for insulin resistance-related conditions. PTP1B acts as a negative regulator of the insulin receptor signaling pathway. nih.gov Its inhibition can enhance insulin sensitivity, making it a promising approach for treating type 2 diabetes and associated metabolic disorders. nih.gov The design of inhibitors for PTP1B often involves structures that can interact with the enzyme's active site, and fluorinated aromatic rings are frequently used to modulate binding affinity and physicochemical properties.

Inhibitory Activity of a Fluoro-Nitrile Compound against DPP-IV

InhibitorEnzyme TargetInhibition Constant (Ki)Inhibition Type
l-3 Isomer of 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrileDipeptidyl Peptidase IV (DPP-IV)7.69 µMCompetitive
u-3 Isomer of 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrileDipeptidyl Peptidase IV (DPP-IV)6.03 µMCompetitive

Data from a study on fluoroolefin-containing peptidomimetics, illustrating the utility of the fluoro and nitrile functional groups in enzyme inhibition. nih.gov

Role in Agrochemical Discovery and Development

The introduction of fluorine into organic molecules has had a profound impact on the agrochemical industry. researchgate.net Fluorine-containing compounds represent a significant portion of the commercial agrochemical market, a share that has grown substantially over the past few decades. researchgate.netnih.gov The unique properties of the fluorine atom can dramatically alter a molecule's biological activity. researchgate.net

Incorporating fluorine can affect several key parameters in an agrochemical's profile:

Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic pathways that would otherwise deactivate the compound, leading to increased persistence and efficacy. researchgate.net

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger binding interactions with target enzymes or receptors in pests and weeds. researchgate.net

Transport and Lipophilicity: Fluorine substitution can modify a molecule's lipophilicity, which affects its ability to be transported from the point of application to the target site within the organism. researchgate.net

Given these advantages, the this compound structure represents a valuable scaffold for the discovery of new agrochemicals. Its combination of a stable, fluorinated aromatic ring and a reactive cyano group provides a template for developing next-generation herbicides, fungicides, and insecticides with potentially enhanced potency, selectivity, and environmental stability.

Q & A

Q. What are the recommended synthetic routes for 4-Cyano-2-fluoro-biphenyl, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between 2-fluoroaryl halides and cyanophenyl boronic acids. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent polarity (toluene or THF), and temperature (80–110°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from biphenyl byproducts. Monitor reaction progress using TLC with UV visualization at 254 nm . For hazardous waste management, adhere to protocols for halogenated intermediates (e.g., separate storage, professional disposal) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 19F^{19}\text{F} NMR for fluorine environment (δ ~ -110 to -120 ppm) and 13C^{13}\text{C} NMR for cyano group (δ ~ 115–120 ppm).
  • X-ray crystallography : Use SHELX software for structure refinement. Optimize crystal growth via slow evaporation in dichloromethane/hexane mixtures .
  • FT-IR : Confirm C≡N stretching (~2220 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

Q. Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₈FₙCN
Rotatable Bonds2
Aromatic Systems2 biphenyl rings

Advanced Research Questions

Q. How can computational chemistry be applied to predict the electronic properties of this compound for material science applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO) and dipole moments. Use software like Gaussian or ORCA. Validate results against experimental UV-Vis spectra (λmax ~ 270–300 nm in acetonitrile). The electron-withdrawing cyano and fluorine groups enhance charge-transfer properties, making the compound suitable for organic semiconductors .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives, such as disordered fluorine positions?

  • Methodological Answer : Apply the following steps:
  • Data collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement : In SHELXL, employ PART and SUMP instructions to model disorder. Constrain thermal parameters (ADPs) for overlapping atoms.
  • Validation : Check R1/wR2 residuals (<5%) and Fo/Fc maps for residual electron density . Cross-reference with 19F^{19}\text{F} NMR to confirm static vs. dynamic disorder .

Q. How can researchers design experiments to study the environmental stability of this compound under varying pH and light conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Photolysis : Expose solutions (1 mM in acetonitrile/water) to UV light (254 nm) and analyze degradation products via LC-MS.
  • Hydrolysis : Test stability at pH 3, 7, and 11 (37°C, 72 hrs). Quench reactions with acetic acid and quantify parent compound loss via HPLC .
  • Data interpretation : Use kinetic models (pseudo-first-order) to estimate half-lives. Correlate degradation pathways with substituent effects (e.g., fluorine’s electron-withdrawing nature slows hydrolysis) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard-specific guidelines:
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Waste disposal : Segregate halogenated waste (cyano/fluoro groups) and consult certified waste management services .

Q. How can researchers address ethical and reproducibility challenges when publishing data on this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Data deposition : Share crystallographic data via CCDC or PubChem (e.g., InChI=1S/C₁₃H₈FₙCN...) .
  • Metadata : Include experimental conditions (catalyst loading, solvent ratios) and raw spectral files.
  • Ethical review : For environmental studies, ensure compliance with REACH regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.